

structure-activity relationship of 3-nitro-1H-1,2,4-triazole derivatives.

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Compound of Interest

Compound Name: (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid

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A comprehensive analysis of the structure-activity relationships (SAR) of 3-nitro-1H-1,2,4-triazole derivatives reveals their potential across various therapeutic areas, including as antifungal, antitrypanosomatid, and anticancer agents. The introduction of the nitro group at the 3-position of the 1,2,4-triazole ring often plays a crucial role in the observed biological activities. This guide provides a comparative overview of the performance of these derivatives, supported by experimental data, to aid researchers and scientists in drug development.

Antifungal Activity

Derivatives of 3-nitro-1H-1,2,4-triazole have demonstrated significant antifungal properties, often acting as inhibitors of lanosterol 14 α -demethylase, a key enzyme in fungal ergosterol biosynthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)

A study on fluconazole derivatives bearing a nitrotriazole moiety highlighted several compounds with potent antifungal activity, in some cases surpassing that of the parent drug, fluconazole, particularly against resistant fungal strains.[\[1\]](#)[\[2\]](#) The general structure of the active compounds involves a 2-(2,4-disubstituted-phenyl)-3-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol scaffold.

Key Structure-Activity Relationship Findings:

- Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as fluorine or chlorine at the 2 and 4 positions of the phenyl ring, generally enhances antifungal

activity. For instance, compounds with 2,4-dichlorophenyl or 2,4-difluorophenyl groups exhibit broad-spectrum antifungal activity.[1]

- Nitrotriazole Moiety: The 3-nitro-1H-1,2,4-triazole moiety is critical for the antifungal effect. It is suggested that the nitro group may interact with the heme iron of the cytochrome P450 enzyme lanosterol 14 α -demethylase.[3]
- Stereochemistry: The stereochemistry of the chiral carbon in the propan-2-ol linker can influence activity, with one enantiomer often being more active than the other.

Comparative Antifungal Activity Data

Compound	R1	R2	MIC (μ g/mL) vs. <i>C. albicans</i> (ATCC 10231)	MIC (μ g/mL) vs. <i>C. krusei</i> (ATCC 6258)
5a	Cl	H	0.25	1
5b	F	F	0.125	0.5
5g	Cl	Cl	0.25	1
Fluconazole	-	-	1	>64

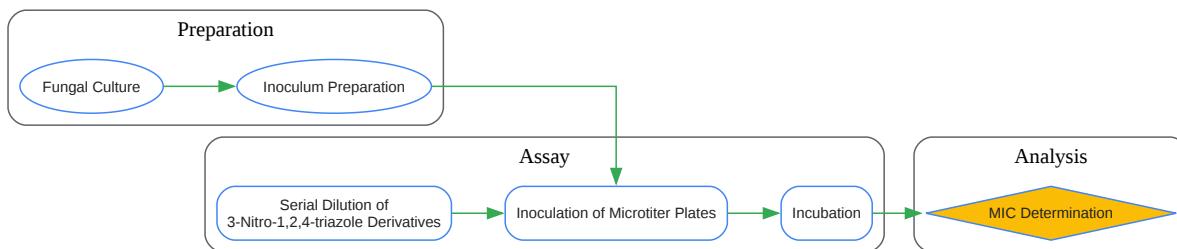
Data synthesized from a study on new triazole and nitro-triazole derivatives.[1]

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

The antifungal activity is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

- Inoculum Preparation: Fungal strains are cultured on Sabouraud dextrose agar. A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10⁶ CFU/mL.
- Drug Dilution: The test compounds are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

- Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.5- 2.5×10^3 CFU/mL.
- Incubation: The plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically $\geq 50\%$ inhibition) compared to the drug-free control.



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Antifungal susceptibility testing workflow.

Antitrypanosomatid Activity

A series of 3-nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted analogs have been synthesized and evaluated for their activity against *Trypanosoma cruzi*, the causative agent of Chagas disease.^{[4][5]} These compounds were synthesized using click chemistry, allowing for diverse substitution patterns.

One analog, 15g, demonstrated outstanding antichagasic activity, being 68-fold more active than the standard drug benznidazole (BZN).^[4]

Key Structure-Activity Relationship Findings:

- Substitution on the Phenyl Ring of the 1,2,3-triazole: The nature and position of the substituent on the phenyl ring attached to the 1,2,3-triazole moiety significantly influence the

activity. Compound 15g, with a 4-trifluoromethoxy (OCF₃) group, exhibited the highest potency.[4]

- Mechanism of Action: The activity of these nitro-triazole derivatives is likely linked to the activation by type I nitroreductases (TcNTR I), which are present in the parasite.[4]

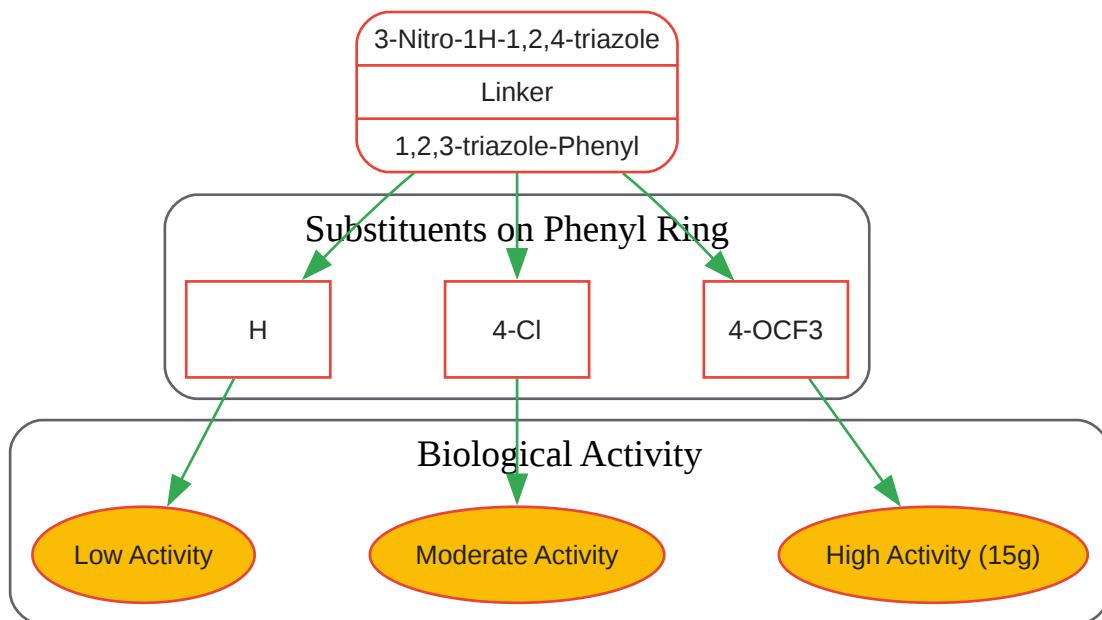
Comparative Antitrypanosomatid Activity Data

Compound	R1 (Substitution on Phenyl Ring)	IC50 (µM) vs. T. cruzi	Selectivity Index (SI)
15g	4-OCF ₃	0.09	>555.5
Benznidazole	-	6.15	>8.13

Data from a study on novel 3-nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted analogs.[4]

Experimental Protocol: In Vitro Antitrypanosomatid Assay

- Parasite Culture: Trypanosoma cruzi epimastigotes are cultured in a suitable medium (e.g., LIT medium) supplemented with fetal bovine serum.
- Compound Preparation: The test compounds are dissolved in DMSO and serially diluted in the culture medium.
- Assay: The parasite suspension is added to 96-well plates containing the diluted compounds.
- Incubation: The plates are incubated at 28°C for 72 hours.
- Activity Measurement: Parasite viability is assessed using a resazurin-based assay or by direct counting. The 50% inhibitory concentration (IC₅₀) is calculated.
- Cytotoxicity Assay: To determine the selectivity index, the cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., L6 rat myoblasts) using a similar protocol.



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Structure-activity relationship for antitrypanosomatid agents.

Anticancer Activity

While the broader class of 1,2,4-triazole derivatives is known for its anticancer properties, specific SAR studies on 3-nitro-1H-1,2,4-triazole derivatives are less common in the reviewed literature.^{[6][7][8]} However, the electronic properties of the nitro group suggest its potential to modulate the anticancer activity of the triazole scaffold. The general anticancer activity of 1,2,4-triazoles has been attributed to various mechanisms, including the inhibition of tubulin polymerization and kinase inhibition.^[9]

Further research is needed to specifically elucidate the structure-activity relationships of 3-nitro-1H-1,2,4-triazole derivatives as anticancer agents. The synthetic accessibility of these compounds allows for the creation of diverse libraries for screening against various cancer cell lines.

Conclusion

The 3-nitro-1H-1,2,4-triazole scaffold is a promising pharmacophore for the development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the substituents on the peripheral rings can significantly

impact the biological activity of these compounds. The potent antifungal and antitrypanosomatid activities observed for specific derivatives warrant further investigation and optimization for potential clinical development. The detailed experimental protocols and comparative data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

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